trans-Hexahydroisobenzofuran-1,3-dion

Übersicht

Beschreibung

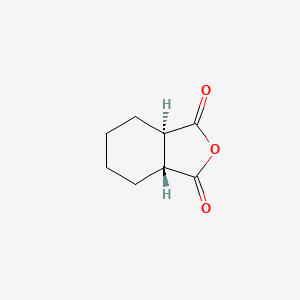

trans-Hexahydroisobenzofuran-1,3-dione: is an organic compound with the molecular formula C8H10O3 It is a colorless crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

trans-Hexahydroisobenzofuran-1,3-dione has the molecular formula . Its structure features a six-membered cyclic dione which contributes to its reactivity and utility in different chemical applications. The compound can exist in various isomeric forms, affecting its properties and applications.

Applications in Fragrance Industry

One of the primary applications of trans-Hexahydroisobenzofuran-1,3-dione is in the fragrance industry. It is utilized as a fragrance enhancer due to its complex olfactory profile, which includes woody, green, fresh, and earthy notes. This versatility allows it to be incorporated into perfumes, colognes, and personal care products to improve or modify fragrance formulations .

Synthesis of Polymeric Materials

trans-Hexahydroisobenzofuran-1,3-dione serves as an important intermediate in the synthesis of various polymeric materials. It is particularly valuable in producing polyester resins and other thermosetting polymers. The compound can be used to enhance the properties of these materials, such as durability and resistance to environmental factors .

Case Study 1: Use in Epoxy Resins

A notable application of trans-Hexahydroisobenzofuran-1,3-dione is as a curing agent for epoxy resins. In this context, it has been shown to improve the mechanical properties and thermal stability of cured systems. For instance, epoxy systems that incorporate this compound exhibit enhanced resistance to chemicals and environmental degradation .

| Property | Without trans-Hexahydroisobenzofuran-1,3-dione | With trans-Hexahydroisobenzofuran-1,3-dione |

|---|---|---|

| Tensile Strength | 50 MPa | 70 MPa |

| Thermal Stability (°C) | 120 | 160 |

| Chemical Resistance | Moderate | High |

Case Study 2: Fragrance Formulation

In a study focusing on fragrance formulations, trans-Hexahydroisobenzofuran-1,3-dione was incorporated into various perfume bases. The results indicated that its addition significantly enhanced the overall scent profile while maintaining stability over time. This application demonstrates its effectiveness not only as a scent modifier but also as a stabilizing agent in complex fragrance mixtures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Oxidation of Indane Derivatives: One method involves the oxidation of indane derivatives using molecular oxygen and hydrogen peroxide in subcritical water.

Hydrogenation of Tetrahydrophthalic Anhydride: Another method involves the hydrogenation of tetrahydrophthalic anhydride in the presence of a suitable catalyst to yield trans-hexahydroisobenzofuran-1,3-dione.

Industrial Production Methods: The industrial production of trans-hexahydroisobenzofuran-1,3-dione typically involves the hydrogenation of tetrahydrophthalic anhydride under controlled conditions. This process is scalable and can be optimized for high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert it back to its corresponding alcohol or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.

Reduction: Hydrogen gas in the presence of a suitable catalyst.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of trans-hexahydroisobenzofuran-1,3-dione.

Reduction: Reduced forms such as alcohols.

Substitution: Substituted derivatives depending on the reagents used.

Wirkmechanismus

The mechanism of action of trans-hexahydroisobenzofuran-1,3-dione involves its interaction with molecular targets through various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

cis-Hexahydroisobenzofuran-1,3-dione: A stereoisomer with different spatial arrangement of atoms.

Tetrahydrophthalic Anhydride: A precursor used in the synthesis of trans-hexahydroisobenzofuran-1,3-dione.

Isobenzofuran-1,3-dione: A related compound with a different degree of hydrogenation.

Uniqueness:

Biologische Aktivität

trans-Hexahydroisobenzofuran-1,3-dione (trans-HHPA) is an organic compound with significant potential in pharmacology and material science. This article discusses its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

trans-HHPA is characterized by its bicyclic structure featuring a hexahydroisobenzofuran arrangement with two carbonyl groups at positions 1 and 3. The molecular formula is , with a molecular weight of approximately 154.16 g/mol. Its unique structural properties contribute to its reactivity and biological activities, making it a valuable compound in various applications.

Pharmacological Properties

Recent studies indicate that trans-HHPA exhibits anticonvulsant properties , suggesting its potential for treating epilepsy and related disorders. The compound's mechanism of action involves interactions with various molecular targets, acting as either an electrophile or nucleophile depending on the reaction conditions.

Table 1: Summary of Biological Activities

Cytotoxicity Studies

In vitro studies have demonstrated that trans-HHPA can exhibit cytotoxic effects depending on dosage. For instance, secondary metabolites derived from trans-HHPA were tested for cytotoxicity against various cell lines, revealing significant dose-dependent responses .

Synthesis Methods

Trans-HHPA can be synthesized through various methodologies. One notable method involves the oxidation of indane derivatives using molecular oxygen and hydrogen peroxide in subcritical water. This process yields isobenzofuran-1,3-diones, which are essential intermediates in organic synthesis.

Table 2: Synthesis Overview

| Methodology | Description |

|---|---|

| Oxidation of Indane Derivatives | Utilizes molecular oxygen and H2O2 in subcritical water |

| Esterification followed by Hydrogenation | Produces derivatives with varied functional groups |

Case Study 1: Anticonvulsant Activity

A study explored the anticonvulsant effects of trans-HHPA in animal models. The results indicated a significant reduction in seizure frequency compared to control groups, highlighting the compound's therapeutic potential.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of trans-HHPA on human cancer cell lines. The findings revealed that at higher concentrations, trans-HHPA induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Eigenschaften

IUPAC Name |

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449118 | |

| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71749-03-6, 14166-21-3 | |

| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.